Cas no 875629-26-8 (1-Methylazetidine-3-carboxylic acid)

1-Methylazetidine-3-carboxylic acid is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its strained azetidine ring and carboxylic acid functionality make it valuable for constructing conformationally constrained compounds, enhancing binding affinity and metabolic stability in drug candidates. The methyl substitution at the 1-position further modulates steric and electronic properties, offering additional synthetic flexibility. This compound is particularly useful in the development of peptidomimetics and bioactive molecules targeting central nervous system (CNS) disorders. Its high purity and well-defined structure ensure reproducibility in research applications. Suitable for coupling reactions, it serves as a key intermediate in medicinal chemistry and material science.
1-Methylazetidine-3-carboxylic acid structure
875629-26-8 structure
Product name:1-Methylazetidine-3-carboxylic acid
CAS No:875629-26-8
MF:C5H9NO2
Molecular Weight:115.130461454391
MDL:MFCD11520621
CID:858939
PubChem ID:20653078

1-Methylazetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-Methyl-3-azetidinecarboxylic acid
    • 1-Methylazetidine-3-carboxylic acid
    • 1-METHYL-AZETIDINE-3-CARBOXYLIC ACID
    • OQTWISXQJKXTEM-UHFFFAOYSA-N
    • BCP08430
    • STL557028
    • BBL103218
    • PB25405
    • ST1010025
    • AB0027177
    • AM20110258
    • W8982
    • 1-methyl-3-azetidinecarboxylic acid, AldrichCPR
    • A842263
    • 1-Methyl-3-azetidinecarboxylic acid (ACI)
    • AKOS006324300
    • DTXSID00609274
    • SCHEMBL689995
    • CS-W004004
    • DB-088269
    • DS-16684
    • Z1198330195
    • 875629-26-8
    • SY097022
    • J-504990
    • 1-methylazetidine-3-carboxylicacid
    • MFCD11520621
    • EN300-247011
    • MDL: MFCD11520621
    • インチ: 1S/C5H9NO2/c1-6-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
    • InChIKey: OQTWISXQJKXTEM-UHFFFAOYSA-N
    • SMILES: O=C(C1CN(C)C1)O

計算された属性

  • 精确分子量: 115.06300
  • 同位素质量: 115.063328530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 107
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5
  • XLogP3: -2.7

じっけんとくせい

  • PSA: 40.54000
  • LogP: -0.42950

1-Methylazetidine-3-carboxylic acid Security Information

1-Methylazetidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB437998-10g
1-Methylazetidine-3-carboxylic acid, 95%; .
875629-26-8 95%
10g
€180.90 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1053144-1g
1-Methylazetidine-3-carboxylic acid
875629-26-8 97%
1g
¥120.00 2024-04-27
Enamine
EN300-247011-0.1g
1-methylazetidine-3-carboxylic acid
875629-26-8 95%
0.1g
$31.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1053144-10g
1-Methylazetidine-3-carboxylic acid
875629-26-8 97%
10g
¥919.00 2024-04-27
Ambeed
A167371-25g
1-Methylazetidine-3-carboxylic acid
875629-26-8 97%
25g
$292.0 2025-02-25
eNovation Chemicals LLC
Y1123494-25g
1-Methyl-azetidine-3-carboxylic acid
875629-26-8 95%
25g
$715 2024-07-28
Ambeed
A167371-1g
1-Methylazetidine-3-carboxylic acid
875629-26-8 97%
1g
$15.0 2025-02-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00463-50G
1-methylazetidine-3-carboxylic acid
875629-26-8 97%
50g
¥ 3,603.00 2023-04-13
Fluorochem
079830-10g
1-Methyl-3-azetidinecarboxylic acid
875629-26-8 95%
10g
£469.00 2022-03-01
Apollo Scientific
OR308026-250mg
1-Methylazetidine-3-carboxylic acid
875629-26-8 97%
250mg
£15.00 2025-02-20

1-Methylazetidine-3-carboxylic acid 合成方法

1-Methylazetidine-3-carboxylic acid 関連文献

1-Methylazetidine-3-carboxylic acidに関する追加情報

Comprehensive Analysis of 1-Methylazetidine-3-carboxylic acid (CAS No. 875629-26-8): Properties, Applications, and Research Insights

1-Methylazetidine-3-carboxylic acid (CAS No. 875629-26-8) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. As a derivative of azetidine, this compound belongs to the class of saturated heterocyclic compounds, which are increasingly explored for their potential in drug discovery and material science. The presence of both a carboxylic acid group and a methyl-substituted azetidine ring makes it a versatile building block for synthesizing more complex molecules.

The compound's molecular formula is C5H9NO2, with a molecular weight of 115.13 g/mol. Its azetidine ring contributes to its conformational rigidity, while the carboxylic acid moiety enhances its reactivity in coupling reactions. Researchers are particularly interested in its potential as a bioisostere for proline or other amino acids in peptide-based therapeutics. Recent studies highlight its utility in designing enzyme inhibitors and small molecule drugs targeting neurological disorders and metabolic diseases.

In the context of current trends, 1-Methylazetidine-3-carboxylic acid aligns with the growing demand for constrained amino acids in peptide engineering. The pharmaceutical industry's shift toward macrocyclic drugs and peptidomimetics has amplified interest in such scaffolds. Computational chemistry studies suggest that its ring strain and hydrogen-bonding capacity could improve drug bioavailability—a hot topic in medicinal chemistry optimization strategies.

Synthetic methodologies for 875629-26-8 typically involve ring-closing reactions or functional group interconversions of azetidine precursors. Advanced techniques like flow chemistry and catalyzed asymmetric synthesis are being explored to enhance its production efficiency. Analytical characterization often employs NMR spectroscopy (particularly 1H and 13C) and mass spectrometry to verify purity, crucial for its application in high-value chemical synthesis.

From an industrial perspective, this compound addresses several green chemistry principles. Its potential as a biodegradable intermediate resonates with the push for sustainable pharmaceutical manufacturing. Furthermore, its compatibility with click chemistry protocols makes it valuable for combinatorial library development—a technique widely used in modern drug discovery pipelines.

Emerging applications include its use in metal-organic frameworks (MOFs) for controlled drug delivery systems, where its carboxyl group enables coordination with metal nodes. This intersects with nanotechnology trends in targeted therapy. Additionally, material scientists investigate its derivatives for polymeric biomaterials due to the azetidine ring's stability under physiological conditions.

For researchers sourcing 1-Methylazetidine-3-carboxylic acid, quality parameters like enantiomeric purity (when applicable) and residual solvent levels are critical specifications. Storage recommendations typically suggest inert atmospheres at low temperatures to preserve its chemical integrity over time. These practical considerations are frequently searched in chemical procurement databases and technical forums.

The compound's safety profile is well-documented in standard chemical hazard databases, with appropriate handling precautions for laboratory use. Its non-volatile nature and moderate water solubility simplify waste management protocols compared to more hazardous intermediates—an important factor for industrial scale-up evaluations.

Future research directions may explore its structure-activity relationships (SAR) in greater depth, particularly for GPCR-targeting drugs where rigid scaffolds show promise. The integration of machine learning in molecular design could accelerate the discovery of novel applications for this azetidine derivative, aligning with digital transformation trends in chemical research.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:875629-26-8)1-Methylazetidine-3-carboxylic acid
A842263
Purity:99%
はかる:25g
Price ($):268.0